Quinoline-3-carbaldehyde
Overview
Description
Quinoline-3-carbaldehyde is a compound that is part of the quinoline family, known for its significant role in medicinal chemistry and various other chemical applications.
Synthesis Analysis
- 3-(2-Furoyl)quinoline-2-carbaldehyde has been synthesized as a fluorogenic derivatizing reagent for liquid chromatography, demonstrating the compound's utility in high-sensitivity analysis of amino acids (Beale, Hsieh, Wiesler, & Novotny, 1990).
- A series of new quinoline-8-carbaldehyde compounds, namely 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, have been synthesized, showcasing the versatility of quinoline-3-carbaldehyde in producing novel compounds (Gao, Zhao, Li, Yan, & Li, 2012).
Molecular Structure Analysis
- Vibrational spectra studies of quinoline-4-carbaldehyde provide insight into the molecular structure, revealing two stable conformers with different hydrogen bonding patterns (Kumru, Küçük, & Akyürek, 2013).
- Research on dichloridobis(triphenylphosphine) ruthenium(II) complexes with quinoline-2-carbaldehyde explores geometrical isomers and their molecular structures, indicating the complexity and variability of compounds derived from quinoline-3-carbaldehyde (Mori et al., 2014).
Chemical Reactions and Properties
- Quinoline-3-carbaldehyde derivatives exhibit a range of chemical reactions, including transformations to Schiff bases and pyrazoloquinolines, indicating their versatility in chemical synthesis (Ocal, Yolacan, Kaban, Leonor Vargas, & Kouznetsov, 2001).
- The reaction between MeOH and quinoxalines, involving quinoline-3-carbaldehyde, highlights the compound's role in complex chemical processes, such as bond cleavage and formation (Liu, Jiang, Zhang, & Xu, 2013).
Physical Properties Analysis
- The physical properties of quinoline-3-carbaldehyde derivatives can be understood through their vibrational spectra, providing insights into their thermodynamic properties (Kumru, Küçük, & Akyürek, 2013).
Chemical Properties Analysis
- Quinoline-3-carbaldehyde and its derivatives have diverse chemical properties, as evidenced by their use in synthesizing a variety of heterocyclic compounds (Rocha et al., 2020).
- The chemoselective oxidation of 4-methylquinolines into quinoline-4-carbaldehydes demonstrates the compound's reactivity and potential for various chemical transformations (Xu, Li, Ding, & Guo, 2021).
Scientific Research Applications
Aggregation-Induced Emission Enhancement and Anion Sensing : 2-Hydroxyquinoline-3-carbaldehyde exhibits unique aggregation-induced emission enhancement (AIEE), useful in material science. It also acts as a time-dependent turn-on fluoride ion sensor in acetonitrile medium, indicating potential applications in ion sensing and interaction studies with biomolecules like bovine serum albumin (N. Chakraborty et al., 2018).
Synthesis of Fused Heterocyclic Systems : Research on 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems, highlighting their significance in synthetic chemistry (W. Hamama et al., 2018).
Corrosion Inhibition : Quinoline derivatives such as 2,6-dichloroquinoline-3-carbaldehyde are studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These derivatives exhibit excellent inhibition and adsorption behavior, following the Langmuir adsorption model (H. Lgaz et al., 2017).
Liquid Chromatography and Fluorescence Detection : 3-(2-Furoyl)quinoline-2-carbaldehyde has been used as a fluorogenic derivatizing reagent for liquid chromatography, forming highly fluorescent isoindoles with primary amines, useful in high-sensitivity analysis of amino acids (S. C. Beale et al., 1990).
Synthesis of Other Valuable Heterocycles : Chromene- and quinoline-3-carbaldehydes are used to synthesize various heterocycles, such as 3H-chromeno[3–c]quinolines, demonstrating their value as building blocks in medicinal chemistry (D. Rocha et al., 2020).
Antioxidant Activity : Studies on 2-chloroquinoline-3-carbaldehydes and related derivatives have shown significant radical scavenging activity, indicating their potential as antioxidants (R. Subashini et al., 2010).
Inhibition of Mild Steel Corrosion : Quinoline derivatives like 2-mercaptoquinoline-3-carbaldehyde are investigated as inhibitors for mild steel corrosion in acidic solutions, exhibiting efficient inhibition and following Langmuir adsorption isotherm (B. Mistry et al., 2013).
Safety And Hazards
Future Directions
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity, paving the way for novel drug development . The efficient use of quinoline-3-carbaldehydes to synthesize other valuable heterocycles has been described, demonstrating their value as building blocks .
properties
IUPAC Name |
quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGIHSLRMNXWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159889 | |
Record name | Quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-carbaldehyde | |
CAS RN |
13669-42-6 | |
Record name | 3-Quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13669-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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